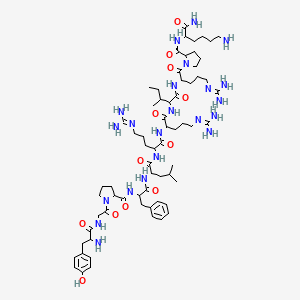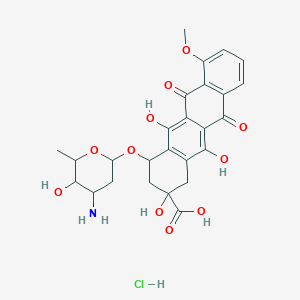
(Pro3)-dynorphin A (1-11) amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pro3)-dinorfina A (1-11) amida es un péptido sintético derivado de la dinorfina A natural, que es un péptido opioide endógeno. Este compuesto está específicamente modificado en la tercera posición con un residuo de prolina y es una amida en el extremo C-terminal. Los péptidos de dinorfina son conocidos por su potente actividad sobre los receptores opioides kappa, que están implicados en la modulación del dolor, el estrés y la adicción.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (Pro3)-dinorfina A (1-11) amida típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso comienza con la unión del primer aminoácido a la resina, seguido de la adición gradual de aminoácidos protegidos. Cada adición implica pasos de desprotección y acoplamiento, asegurando que se forme la secuencia correcta. El producto final se escinde de la resina y se purifica mediante cromatografía líquida de alto rendimiento (HPLC).
Métodos de producción industrial
La producción industrial de péptidos como (Pro3)-dinorfina A (1-11) amida a menudo emplea sintetizadores de péptidos automatizados, que agilizan el proceso de SPPS. Estas máquinas pueden manejar múltiples ciclos de síntesis simultáneamente, aumentando la eficiencia y el rendimiento. El uso de técnicas de purificación avanzadas, como la HPLC preparativa, asegura una alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(Pro3)-dinorfina A (1-11) amida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar el residuo de metionina en el péptido, conduciendo a la formación de metionina sulfoxido.
Reducción: Las reacciones de reducción se pueden usar para revertir la oxidación o para modificar los enlaces disulfuro si están presentes.
Sustitución: Los residuos de aminoácidos en el péptido se pueden sustituir por otros residuos para estudiar las relaciones estructura-actividad.
Reactivos y condiciones comunes
Oxidación: Se puede usar peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.
Reducción: Los agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) se usan comúnmente.
Sustitución: Las sustituciones de aminoácidos generalmente se realizan durante el proceso de SPPS usando derivados de aminoácidos protegidos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las modificaciones específicas realizadas. Por ejemplo, la oxidación de la metionina da como resultado metionina sulfoxido, mientras que la reducción de los enlaces disulfuro produce grupos tiol libres.
Aplicaciones Científicas De Investigación
(Pro3)-dinorfina A (1-11) amida tiene varias aplicaciones de investigación científica:
Química: Se utiliza para estudiar técnicas de síntesis de péptidos y los efectos de modificaciones específicas de aminoácidos.
Biología: Los investigadores utilizan este péptido para investigar el papel de los receptores opioides kappa en varios procesos fisiológicos.
Medicina: Sirve como herramienta para explorar posibles aplicaciones terapéuticas para el manejo del dolor, el tratamiento de la adicción y los trastornos relacionados con el estrés.
Industria: El péptido se utiliza en el desarrollo de nuevos productos farmacéuticos que se dirigen a los receptores opioides.
Mecanismo De Acción
(Pro3)-dinorfina A (1-11) amida ejerce sus efectos principalmente a través de la activación de los receptores opioides kappa. Al unirse a estos receptores, el péptido induce cambios conformacionales que desencadenan vías de señalización intracelular. Estas vías implican la inhibición de la adenilato ciclasa, la reducción de los niveles de AMPc y la modulación de los canales iónicos, lo que lleva a una alteración de la actividad neuronal y la percepción del dolor.
Comparación Con Compuestos Similares
Compuestos similares
Dinorfina A (1-11): La versión no modificada del péptido, que también se dirige a los receptores opioides kappa.
Dinorfina B: Otro péptido opioide endógeno con afinidad similar al receptor pero diferente secuencia y perfil de actividad.
U50,488: Un agonista sintético del receptor opioide kappa utilizado en la investigación.
Singularidad
(Pro3)-dinorfina A (1-11) amida es única debido a su modificación específica en la tercera posición con un residuo de prolina y su amida C-terminal. Estas modificaciones pueden alterar su afinidad de unión, estabilidad y actividad general en comparación con otros péptidos de dinorfina.
Propiedades
IUPAC Name |
1-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]-N-[1-[[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[2-[(1,6-diamino-1-oxohexan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H108N22O12/c1-5-39(4)53(62(99)83-47(21-13-31-78-66(74)75)63(100)88-33-15-23-51(88)61(98)80-44(54(69)91)18-9-10-28-67)86-57(94)46(20-12-30-77-65(72)73)81-56(93)45(19-11-29-76-64(70)71)82-58(95)48(34-38(2)3)84-59(96)49(36-40-16-7-6-8-17-40)85-60(97)50-22-14-32-87(50)52(90)37-79-55(92)43(68)35-41-24-26-42(89)27-25-41/h6-8,16-17,24-27,38-39,43-51,53,89H,5,9-15,18-23,28-37,67-68H2,1-4H3,(H2,69,91)(H,79,92)(H,80,98)(H,81,93)(H,82,95)(H,83,99)(H,84,96)(H,85,97)(H,86,94)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFMDUHCMOVSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H108N22O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12318171.png)
![9-Hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid](/img/structure/B12318172.png)




![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12318202.png)



![5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B12318233.png)
![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)

